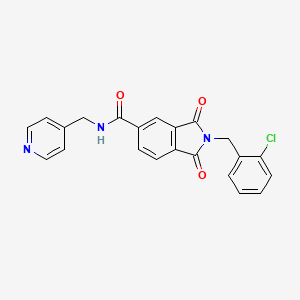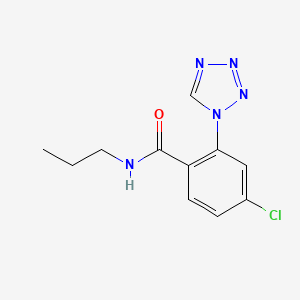![molecular formula C18H22N2O4 B5975719 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate, also known as AZD-4901, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of this receptor by binding to a specific site on the receptor, which results in an increase in the sensitivity of the receptor to the neurotransmitter GABA. This leads to an increase in the inhibitory effects of GABA on neuronal activity, which can have a therapeutic effect in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, which are consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This compound has also been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has several advantages as a research tool in the laboratory. It has high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the function of this receptor in various medical conditions. However, there are also some limitations to its use in the laboratory. This compound has a short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, its effects on other receptors and neurotransmitters in the brain are not well understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems in the brain. Additionally, there is a need for further research on the safety and efficacy of this compound in clinical trials, which could lead to its approval as a therapeutic agent for various medical conditions.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various medical conditions. Its unique chemical structure and mechanism of action make it a useful tool for studying the function of the GABA-A receptor in the brain. However, further research is needed to fully understand its effects on other neurotransmitter systems and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate involves a multi-step process that includes the reaction of 4-bromophenyl acetate with 1-azepanone, followed by the reaction of the resulting intermediate with 2,5-dioxopyrrolidine. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against a specific type of receptor in the brain, known as the GABA-A receptor. This receptor plays a crucial role in the regulation of neuronal activity and is involved in various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUYOIHMGVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)


![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)
![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)